2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
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Overview
Description
2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that features a quinoline moiety and a diazenyl group
Preparation Methods
The synthesis of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves multiple steps. One common method includes the diazotization of 8-(diethylamino)quinoline followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against non-small cell lung cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a role in cell proliferation and apoptosis . The compound’s diazenyl group is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and diazenyl-substituted compounds. For example:
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound also features a quinoline moiety and has shown anticancer activity.
2-(8-quinolylazo)-4,5-diphenylimidazole:
The uniqueness of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties.
Properties
CAS No. |
89903-89-9 |
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Molecular Formula |
C20H17N7O4 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C20H17N7O4/c1-3-25(4-2)17-8-7-16(15-6-5-9-22-20(15)17)23-24-19-13(12-21)10-14(26(28)29)11-18(19)27(30)31/h5-11H,3-4H2,1-2H3 |
InChI Key |
FNPLLNFKODSUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Origin of Product |
United States |
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